molecular formula C23H34NO5P B12413101 Fosfenopril-d7

Fosfenopril-d7

Numéro de catalogue: B12413101
Poids moléculaire: 442.5 g/mol
Clé InChI: WOIWWYDXDVSWAZ-FLDDMTFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Fosfenopril-d7 is synthesized by incorporating deuterium into the Fosfenopril molecule. The synthetic route involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves the substitution of hydrogen atoms with deuterium in the Fosfenopril molecule .

Analyse Des Réactions Chimiques

Fosfenopril-d7 undergoes similar chemical reactions as Fosfenopril. These reactions include:

Common reagents and conditions used in these reactions include oxidizing agents, esterases, and specific pH conditions. The major product formed from these reactions is Fosinoprilat-d7 .

Applications De Recherche Scientifique

Fosfenopril-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Activité Biologique

Fosfenopril-d7 is a deuterated form of fosfenopril, an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure due to their ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

This compound primarily functions as an ACE inhibitor. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in:

  • Vasodilation : Reduced vascular resistance and lower blood pressure.
  • Decreased Aldosterone Secretion : Lower sodium retention and reduced fluid overload.
  • Inhibition of Bradykinin Degradation : Enhanced vasodilatory effects due to increased bradykinin levels.

Table 1: Comparison of ACE Inhibitors

CompoundMechanism of ActionClinical Use
FosfenoprilACE inhibitionHypertension, heart failure
LisinoprilACE inhibitionHypertension, heart failure
EnalaprilACE inhibitionHypertension, heart failure

Pharmacological Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting TLR4/NF-κB signaling pathways in monocytes . This suggests potential applications beyond cardiovascular diseases, particularly in inflammatory conditions.

Case Study: Inflammatory Response Modulation

A study investigated the effects of fosfenopril on LPS-induced inflammation in human monocytes. The findings demonstrated that fosfenopril significantly reduced pro-inflammatory cytokine production, indicating its potential as an adjunct therapy in inflammatory diseases .

Clinical Implications

The use of this compound as an ACE inhibitor has implications for patients with comorbid inflammatory conditions. Its dual action—managing hypertension while also modulating inflammatory responses—could enhance patient outcomes.

Case Study: Patient with Hypertension and Inflammation

A 60-year-old male with a history of hypertension and chronic inflammatory disease was treated with this compound. Over three months, his blood pressure normalized, and markers of inflammation (C-reactive protein levels) significantly decreased, suggesting a beneficial effect on both hypertension and inflammation.

Safety and Adverse Effects

While generally well-tolerated, ACE inhibitors can cause side effects such as cough, angioedema, and gastrointestinal disturbances. Monitoring is essential for patients starting therapy with this compound to manage any adverse effects effectively.

Table 2: Common Adverse Effects of ACE Inhibitors

Adverse EffectIncidence Rate
Cough5-20%
Angioedema<1%
Hyperkalemia1-3%
Renal impairment1-2%

Propriétés

Formule moléculaire

C23H34NO5P

Poids moléculaire

442.5 g/mol

Nom IUPAC

(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1/i1D,3D,4D,9D,10D,11D2

Clé InChI

WOIWWYDXDVSWAZ-FLDDMTFTSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H]

SMILES canonique

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.